molecular formula C8H8BrF3N2O2 B1284996 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005584-44-0

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B1284996
CAS RN: 1005584-44-0
M. Wt: 301.06 g/mol
InChI Key: DJOJMQVILNQNNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a β-ketoester with hydrazine or a substituted hydrazine. The introduction of the bromo, methyl, and trifluoromethyl groups would likely involve separate reactions, possibly involving electrophilic substitution or other types of substitution reactions .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and a carboxylic acid group, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The pyrazole ring could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group might decrease the reactivity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents. The trifluoromethyl group is also quite electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceuticals, enhancing the biological activity and metabolic stability of various drugs. The presence of this group in drug molecules has been associated with a range of pharmacological activities, and it’s a common feature in FDA-approved drugs . This compound could be investigated for its potential therapeutic effects and drug interactions.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 30106 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may have similar effects.

Action Environment

It is known that similar compounds are used in the protection of crops from pests , suggesting that environmental factors such as temperature and humidity could potentially influence the compound’s action.

properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-3-5(9)6(8(10,11)12)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJMQVILNQNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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